N-[2-(2-methoxyphenyl)ethyl]-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide
Description
The compound N-[2-(2-methoxyphenyl)ethyl]-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide features a benzothiazole core substituted with a trifluoromethyl group at the 4-position, an azetidine ring linked via a carboxamide group, and a 2-methoxyphenethyl side chain. This structure combines pharmacophoric elements associated with CNS activity, such as the benzothiazole moiety (common in anticonvulsants and kinase inhibitors) and the azetidine ring (a strained four-membered heterocycle influencing conformational rigidity). The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxyphenethyl chain may modulate receptor binding affinity .
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O2S/c1-29-16-7-3-2-5-13(16)9-10-25-19(28)14-11-27(12-14)20-26-18-15(21(22,23)24)6-4-8-17(18)30-20/h2-8,14H,9-12H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBQQVNJSLPUMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2CN(C2)C3=NC4=C(C=CC=C4S3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxyphenyl)ethyl]-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 2-(2-methoxyphenyl)ethylamine and 4-(trifluoromethyl)-1,3-benzothiazole-2-amine. These intermediates are then subjected to a series of reactions, including acylation, cyclization, and condensation, to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. The scalability of the synthetic routes and the availability of raw materials are crucial factors in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methoxyphenyl)ethyl]-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products with high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives
Scientific Research Applications
N-[2-(2-methoxyphenyl)ethyl]-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide has been explored for various scientific research applications, including:
Chemistry: The compound serves as a valuable intermediate in the synthesis of complex organic molecules and materials.
Biology: It has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Analogues
Key Research Findings
Anticonvulsant Activity: Compounds in with 6-F or -CH₃ on benzothiazole and 3-OCH₃/4-OH on phenyl (e.g., 5f, 5n) showed 100% protection in the maximal electroshock (MES) model, outperforming phenytoin. Toxicity: All analogs in were non-toxic at 30 mg/kg, suggesting the target compound’s azetidine-carboxamide scaffold may similarly favor safety .
Synthetic Efficiency :
- Substituent position critically impacts yield. For example, 4i (2-Cl-6-F-phenyl) had a 37% yield vs. 4g (4-Cl-phenyl, 70%), highlighting steric and electronic challenges during synthesis . The target compound’s 2-methoxyphenethyl group may introduce steric hindrance, necessitating optimized coupling conditions.
Role of Heterocycles: Azetidine (4-membered ring) vs. piperazine (6-membered, ): Azetidine’s conformational rigidity may improve target selectivity but reduce solubility compared to piperazine’s flexibility . Thiazolidinone () vs.
Substituent Effects: Trifluoromethyl (target) vs. Methoxy groups: The target’s 2-methoxy group may engage in π-π stacking or hydrophobic interactions, akin to 3-OCH₃ in ’s high-activity compounds .
Biological Activity
N-[2-(2-methoxyphenyl)ethyl]-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide is a synthetic compound that belongs to the class of azetidine derivatives. Its structure features a methoxyphenyl group and a trifluoromethyl-benzothiazole moiety, which contribute to its biological activity. Understanding the biological activity of this compound can reveal its potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.
- Receptor Binding : It might bind to various receptors, modulating their activity and influencing physiological responses.
- Cellular Signaling : The compound may interfere with signaling pathways, leading to changes in cell behavior, including apoptosis or proliferation.
Research Findings
Recent studies have highlighted the potential of this compound in various biological assays:
-
Anticancer Activity :
- In vitro studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and U-937 (acute monocytic leukemia). The IC50 values for these compounds were reported in the micromolar range, indicating potent activity .
- Apoptosis Induction :
- Selectivity and Potency :
Data Table: Biological Activity Summary
| Activity Type | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Anticancer Activity | MCF-7 | 0.65 - 15.63 | Induces apoptosis |
| Anticancer Activity | U-937 | 0.12 - 2.78 | Cell cycle arrest |
| Enzyme Inhibition | hCA IX | 89 pM | Selective inhibition |
Case Study 1: Anticancer Efficacy
In a study published by MDPI, several derivatives of azetidine were tested against various cancer cell lines. The results showed that compounds structurally related to this compound exhibited superior cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Case Study 2: Mechanistic Insights
A mechanistic study conducted on the effects of this compound on MCF-7 cells indicated that treatment resulted in increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins. This suggests that the compound may act through a pathway similar to established anticancer agents such as Tamoxifen .
Q & A
Q. Answer :
- NMR : ¹H and ¹³C NMR verify aromatic protons (δ 7.2–8.5 ppm) and azetidine carbons (δ 50–60 ppm). The trifluoromethyl group appears as a singlet at ~δ -60 ppm in ¹⁹F NMR .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺, calculated for C₂₃H₂₂F₃N₃O₂S: 478.14) .
- HPLC : Purity (>95%) is assessed using a C18 column with acetonitrile/water (70:30) mobile phase .
Advanced Question: How can computational modeling predict the binding affinity of this compound to biological targets (e.g., kinases or GPCRs)?
Q. Answer :
- Molecular docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., EGFR or 5-HT receptors). Key residues (e.g., Lys721 in EGFR) may form hydrogen bonds with the azetidine carboxamide group .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-protein complex. RMSD values <2 Å indicate stable binding .
- Pharmacophore mapping : Align the compound’s benzothiazole and methoxyphenyl groups with known active site motifs .
Basic Question: What are the recommended protocols for evaluating the compound’s stability under physiological conditions?
Q. Answer :
- pH stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24 hours. Monitor degradation via HPLC .
- Plasma stability : Incubate with human plasma (37°C, 1 hour), precipitate proteins with acetonitrile, and analyze supernatant .
- Light sensitivity : Store in amber vials and test photodegradation under UV light (254 nm) for 48 hours .
Advanced Question: How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetic properties?
Q. Answer :
- Modify lipophilicity : Replace the methoxyphenyl group with a pyridyl moiety (clogP reduction from 3.5 to 2.1) to enhance solubility .
- Metabolic stability : Introduce electron-withdrawing groups (e.g., CF₃) on the benzothiazole ring to slow CYP450-mediated oxidation .
- Bioisosteres : Substitute the azetidine ring with pyrrolidine to balance rigidity and metabolic stability .
Basic Question: What in vitro assays are suitable for preliminary screening of this compound’s biological activity?
Q. Answer :
- Anticancer : MTT assay in cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination .
- Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) .
- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) using ADP-Glo™ kits .
Advanced Question: How can researchers address low yield in the final coupling step of the synthesis?
Q. Answer :
- Catalyst screening : Test coupling agents (e.g., HATU vs. DCC) and additives (e.g., HOAt) to improve efficiency .
- Solvent optimization : Use polar aprotic solvents (DMF or DMSO) to enhance reagent solubility .
- Temperature control : Conduct reactions under microwave irradiation (50°C, 30 min) to accelerate kinetics .
Basic Question: What are the critical parameters for validating the compound’s purity in academic research?
Q. Answer :
- Melting point : Compare experimental values (e.g., 205–207°C) with literature data .
- Elemental analysis : Ensure C, H, N, S content matches theoretical values (±0.4%) .
- Chromatography : Use HPLC-DAD to detect impurities (>95% purity threshold) .
Advanced Question: How can researchers investigate off-target effects of this compound in complex biological systems?
Q. Answer :
- Proteomics : Perform LC-MS/MS-based profiling of treated cell lysates to identify non-target protein interactions .
- CRISPR screening : Use genome-wide knockout libraries to pinpoint synthetic lethal partners .
- Thermal shift assays : Monitor changes in protein thermal stability to infer binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
